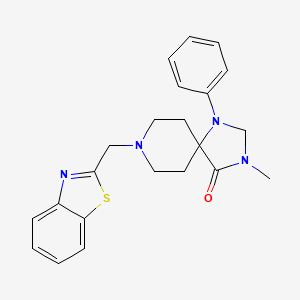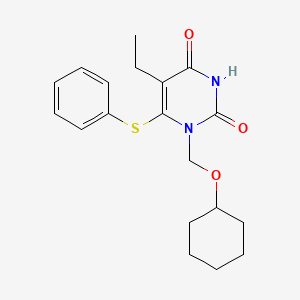
5-Ethyl-1-(cyclohexyloxy)methyl)-6-(phenylthio)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-(cyclohexyloxy)methyl)-6-(phenylthio)uracil is a synthetic compound belonging to the class of uracil derivatives. It has garnered significant attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-(cyclohexyloxy)methyl)-6-(phenylthio)uracil typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of uracil derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-(cyclohexyloxy)methyl)-6-(phenylthio)uracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its therapeutic potential in treating viral infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-(cyclohexyloxy)methyl)-6-(phenylthio)uracil involves its interaction with specific molecular targets and pathways. In the context of its antiviral activity, this compound inhibits the replication of HIV-1 by interfering with the viral reverse transcriptase enzyme. This inhibition prevents the synthesis of viral DNA, thereby blocking the virus’s ability to replicate and infect new cells .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil (E-EPU): Another uracil derivative with similar antiviral properties.
5-Propyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)uracil: A related compound with modifications in the alkyl and alkoxy groups.
Uniqueness
5-Ethyl-1-(cyclohexyloxy)methyl)-6-(phenylthio)uracil stands out due to its unique combination of structural features, which contribute to its distinct chemical reactivity and biological activity. The presence of the cyclohexyloxy group enhances its stability and solubility, making it a valuable compound for various applications .
Properties
CAS No. |
136160-40-2 |
|---|---|
Molecular Formula |
C19H24N2O3S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(cyclohexyloxymethyl)-5-ethyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H24N2O3S/c1-2-16-17(22)20-19(23)21(13-24-14-9-5-3-6-10-14)18(16)25-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,20,22,23) |
InChI Key |
DBMJTBUJNVLYTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=O)NC1=O)COC2CCCCC2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




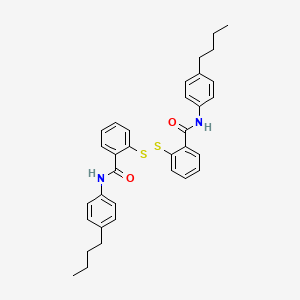
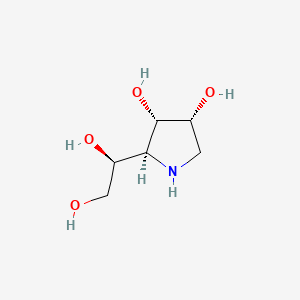
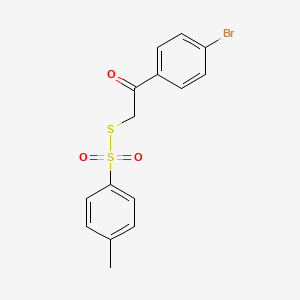
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
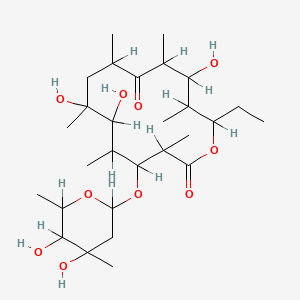
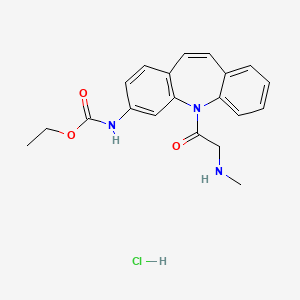
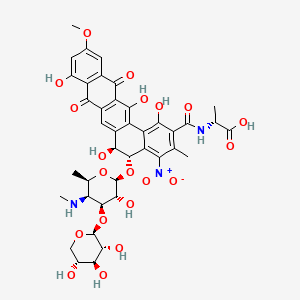
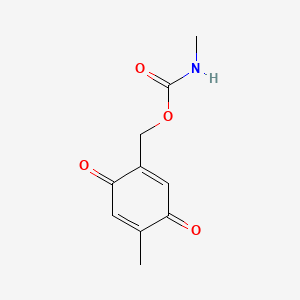
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)


